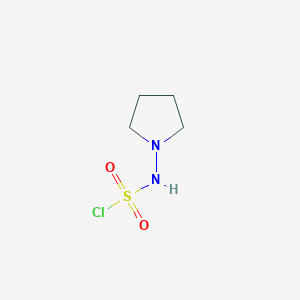

Pyrrolidin-1-ylsulfamyl chloride

Description

Pyrrolidin-1-ylsulfamyl chloride (chemical formula: C₄H₈N₂SO₂Cl) is a sulfamyl chloride derivative featuring a pyrrolidine ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide-based pharmaceuticals and agrochemicals. Its pyrrolidine moiety enhances solubility in organic solvents, while the sulfamyl chloride group enables nucleophilic substitution reactions.

Properties

CAS No. |

89316-31-4 |

|---|---|

Molecular Formula |

C4H9ClN2O2S |

Molecular Weight |

184.65 g/mol |

IUPAC Name |

N-pyrrolidin-1-ylsulfamoyl chloride |

InChI |

InChI=1S/C4H9ClN2O2S/c5-10(8,9)6-7-3-1-2-4-7/h6H,1-4H2 |

InChI Key |

QRGGBRYFORSGRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)NS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-ylsulfamyl chloride typically involves the reaction of pyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows: [ \text{Pyrrolidine} + \text{Chlorosulfonic Acid} \rightarrow \text{Pyrrolidin-1-ylsulfamyl Chloride} + \text{By-products} ]

Industrial Production Methods: In an industrial setting, the production of pyrrolidin-1-ylsulfamyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-ylsulfamyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfamyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Addition Reactions: The compound can react with electrophiles or nucleophiles, adding new functional groups to the molecule.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the by-products.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Pyrrolidin-1-ylsulfamyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.

Medicine: Pyrrolidin-1-ylsulfamyl chloride derivatives have shown potential as therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of pyrrolidin-1-ylsulfamyl chloride involves its ability to react with various nucleophiles and electrophiles. The sulfamyl chloride group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in the synthesis of complex molecules and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Pyrrolidin-1-ylsulfamyl chloride, enabling comparative analysis of reactivity, stability, and applications:

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Chemical Formula : C₉H₁₃N₃·2HCl

- Molecular Weight : 236.14 g/mol

- Key Features :

- Contains a pyrrolidine ring but differs in functional groups (amine and pyridine vs. sulfamyl chloride).

- Classified as a dihydrochloride salt, enhancing its stability and solubility in aqueous media compared to Pyrrolidin-1-ylsulfamyl chloride.

- Used in pharmaceutical research, though its exact applications are unspecified in available data .

Cetylpyridinium Chloride

- Chemical Formula : C₂₁H₃₈NCl

- Molecular Weight : 358.00 g/mol

- Key Features: A quaternary ammonium compound with a pyridinium ring and a long alkyl chain. Exhibits surfactant and antimicrobial properties, contrasting with the sulfamyl chloride’s role as a synthetic intermediate. Solubility in water is higher due to ionic characteristics, whereas Pyrrolidin-1-ylsulfamyl chloride is more soluble in nonpolar solvents .

Comparative Data Table

| Compound | Pyrrolidin-1-ylsulfamyl Chloride | 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride | Cetylpyridinium Chloride |

|---|---|---|---|

| Chemical Formula | C₄H₈N₂SO₂Cl | C₉H₁₃N₃·2HCl | C₂₁H₃₈NCl |

| Molecular Weight (g/mol) | ~182.64 (estimated) | 236.14 | 358.00 |

| Key Functional Groups | Sulfamyl chloride, pyrrolidine | Amine, pyridine, dihydrochloride | Pyridinium, alkyl chain |

| Primary Applications | Organic synthesis intermediate | Pharmaceutical research | Disinfectant, surfactant |

| Solubility | Organic solvents | Water (due to salt form) | Water, ethanol |

| Reactivity | High (electrophilic) | Moderate (amine nucleophilicity) | Low (ionic stability) |

Research Findings and Functional Differences

- Reactivity : Pyrrolidin-1-ylsulfamyl chloride’s sulfamyl chloride group facilitates reactions with amines or alcohols to form sulfonamides or sulfonate esters. In contrast, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride’s amine group participates in acid-base or coupling reactions .

- Stability : Cetylpyridinium chloride’s ionic structure ensures stability under ambient conditions, while Pyrrolidin-1-ylsulfamyl chloride is moisture-sensitive, requiring anhydrous handling .

- Toxicity: Limited toxicity data exist for Pyrrolidin-1-ylsulfamyl chloride, but analogous sulfamyl chlorides are known to be irritants. Cetylpyridinium chloride, however, is regulated for safe use in consumer products .

Notes on Limitations and Further Research

- The provided evidence lacks direct data on Pyrrolidin-1-ylsulfamyl chloride, necessitating extrapolation from structural analogs.

- Further studies should prioritize experimental determination of its melting point, boiling point, and specific synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.